molecular formula C5H10ClN B1632178 3-Azabicyclo[3.1.0]hexane hydrochloride CAS No. 73799-64-1

3-Azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B1632178
CAS No.: 73799-64-1
M. Wt: 119.59 g/mol
InChI Key: WJXYUEOVOQGJGV-UHFFFAOYSA-N
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Description

Historical Context of Bicyclic Nitrogen Heterocycles in Synthetic Chemistry

The journey of heterocyclic chemistry began in the early 19th century with the discovery of simple aromatic heterocycles. In 1831, German chemist Heinrich Limpricht first identified furan, a five-membered oxygen-containing ring. numberanalytics.com This was soon followed by the discovery of other fundamental heterocycles like pyrrole (B145914) and thiophene. numberanalytics.com The initial applications of these compounds were largely centered around the dye and pigment industry, with indigo, a nitrogen-containing heterocycle, being a prominent example of a blue dye. numberanalytics.com Early structural elucidation was challenging and relied heavily on chemical reactions and properties until the advent of modern analytical techniques like spectroscopy and X-ray crystallography. numberanalytics.com For instance, the true six-membered ring structure of pyridine (B92270) was only confirmed after its synthesis from acetylene (B1199291) and ammonia. numberanalytics.com

The exploration of more complex bicyclic nitrogen heterocycles commenced in the mid-20th century, driven by the desire to create novel molecular architectures with unique biological activities. Foundational work on strained bicyclic amines laid the groundwork for the synthesis and understanding of these intricate structures. The development of new synthetic methodologies, such as the Suzuki-Miyaura cross-coupling reaction, has been pivotal in enabling the construction of increasingly complex heterocyclic compounds. numberanalytics.com This historical progression from simple monocyclic to complex bicyclic systems has paved the way for the investigation of scaffolds like 3-azabicyclo[3.1.0]hexane and its derivatives.

Significance of the 3-Azabicyclo[3.1.0]hexane Core Structure in Advanced Chemical Synthesis

The 3-azabicyclo[3.1.0]hexane core is a key structural feature found in a wide array of biologically active natural products, pharmaceuticals, and agrochemicals. bohrium.comnih.gov Its rigid, three-dimensional structure is of great interest in drug discovery as it can effectively orient substituents in specific spatial arrangements, leading to high-affinity interactions with biological targets. beilstein-journals.org

This structural motif is a valued fragment in the design of novel therapeutic agents. organic-chemistry.org For example, compounds incorporating the 3-azabicyclo[3.1.0]hexane moiety have been investigated as antagonists of morphine-induced antinociception, histone deacetylase inhibitors, and opioid receptor antagonists. beilstein-journals.org The inherent strain of the fused cyclopropane (B1198618) ring also imparts unique reactivity to the molecule, making it a versatile synthon in organic synthesis. bohrium.com Its derivatives have been shown to exhibit a broad spectrum of biological activities, including antibacterial and antiprotozoal properties. beilstein-journals.org

Overview of Research Trajectories for 3-Azabicyclo[3.1.0]hexane Hydrochloride Derivatives

Research into this compound and its derivatives has seen spectacular progress, with a focus on developing efficient synthetic methods and exploring their therapeutic potential. bohrium.comnih.gov Both transition-metal-catalyzed and transition-metal-free catalytic systems have been developed for the synthesis of these derivatives, allowing for a wide range of structural modifications. bohrium.comnih.gov

Recent research has been directed towards the asymmetric synthesis of these compounds to produce enantiomerically pure derivatives, which is crucial for understanding their interactions with chiral biological systems. bohrium.com The development of more environmentally friendly synthetic methodologies, including photocatalytic and electrochemical approaches, is also a growing area of interest. bohrium.com

A notable example of a derivative in clinical development is SUVN-911 (3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride) , a novel, potent, and selective α4β2 neuronal nicotinic acetylcholine (B1216132) receptor antagonist. acs.orgresearchgate.net This compound has shown antidepressant activity in preclinical studies and has undergone Phase 1 clinical trials. acs.orgresearchgate.net

DerivativeTherapeutic AreaMechanism of ActionDevelopment Stage
SUVN-911Depressionα4β2 nAChR AntagonistPhase 1 Clinical Trials
TrovafloxacinAntibacterialDNA gyrase inhibitorMarketed
SaxagliptinType 2 DiabetesDPP-4 inhibitorMarketed

Role as a Versatile Chemical Building Block and Intermediate in Complex Molecule Synthesis

This compound serves as a crucial and versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. beilstein-journals.org Its fused bicyclic structure provides a rigid scaffold that can be elaborated upon to create a diverse range of compounds with specific three-dimensional arrangements.

The compound is an essential intermediate in the synthesis of several marketed drugs. beilstein-journals.org For instance, the rigid bisamine 6-amino-3-azabicyclo[3.1.0]hexane, a close derivative, is a key component of the potent gyrase inhibitor Trovafloxacin . beilstein-journals.org Another significant application is in the synthesis of Saxagliptin , a dipeptidyl peptidase IV (DPP-4) inhibitor used for the treatment of type 2 diabetes. beilstein-journals.org

The synthesis of complex spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane has also been a focus of recent research. beilstein-journals.org These efforts highlight the utility of this scaffold in generating novel chemical entities with potential therapeutic applications. The ability to functionalize the core structure at various positions allows for the fine-tuning of physicochemical and pharmacological properties, making it an invaluable tool for medicinal chemists. researchgate.net

Starting MaterialKey TransformationSynthesized Complex MoleculeApplication
6-amino-3-azabicyclo[3.1.0]hexane derivativeCoupling with a quinolone carboxylic acidTrovafloxacinAntibacterial agent
3-hydroxyadamantylglycine and a 2-azabicyclo[3.1.0]hexane derivativeAmide bond formationSaxagliptinAntidiabetic agent
3-Azabicyclo[3.1.0]hexaneN-alkylation and further functionalizationDopamine (B1211576) D3 receptor modulatorsPotential antipsychotics

Classical and Modern Synthetic Routes

The construction of the 3-azabicyclo[3.1.0]hexane core has been a subject of considerable research, leading to the development of numerous synthetic protocols. These methods can be broadly categorized into those that utilize transition-metal catalysts and those that operate under metal-free conditions. Both approaches offer unique advantages in terms of efficiency, stereoselectivity, and substrate scope.

Transition-Metal-Catalyzed Approaches to 3-Azabicyclo[3.1.0]hexane Scaffolds

Transition metals have proven to be powerful tools for forging the intricate bond connections required to build the 3-azabicyclo[3.1.0]hexane skeleton. Catalytic systems based on palladium, copper, rhodium, and iridium have been prominently featured in the literature for their ability to mediate complex cyclization and bond-formation reactions with high precision. exlibrisgroup.comexlibrisgroup.comnih.gov

Palladium catalysis offers several versatile pathways to the 3-azabicyclo[3.1.0]hexane core. One notable method is the palladium-catalyzed cyclopropanation of internal alkenes, such as maleimides, with N-tosylhydrazones. This reaction proceeds with high yields and diastereoselectivities, providing a practical route to a wide range of 3-azabicyclo[3.1.0]hexane derivatives. rsc.orgnih.gov The reaction is efficient and can be performed on a gram scale. rsc.org

Another significant palladium-catalyzed approach is the intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides. This oxidative reaction forges a new C–N bond to construct the bicyclic system, yielding highly substituted and conformationally restricted aza[3.1.0]bicycles. nih.gov Furthermore, palladium(0)-catalyzed cyclopropanation of allenenes has been developed as a novel and stereoselective method for synthesizing the 3-azabicyclo[3.1.0]hexane framework. acs.org

Table 1: Overview of Palladium-Catalyzed Syntheses

Reaction Type Substrates Key Features
Cyclopropanation Maleimides and N-tosylhydrazones High yields, high diastereoselectivity, gram-scale possible. rsc.orgnih.gov
Aza-Wacker Cyclization Vinyl cyclopropanecarboxamides Forms highly substituted, conformationally restricted products. nih.gov
Allene Cyclopropanation Allenenes Stereoselective formation of the bicyclic framework. acs.org

Copper-mediated reactions provide an effective synthetic route to derivatives of the 3-azabicyclo[3.1.0]hexane scaffold. Specifically, the copper-mediated aerobic synthesis using N-allyl enamine carboxylates leads to the formation of 3-azabicyclo[3.1.0]hex-2-enes through an intramolecular cyclopropanation. acs.orgresearchgate.net This methodology demonstrates the utility of copper in facilitating complex annulations under oxidative conditions. The reaction pathway is sensitive to slight modifications in conditions, which can be tuned to produce different heterocyclic products from the same starting material. acs.org

Rhodium catalysts are well-known for their ability to mediate carbene transfer reactions. An efficient application of this reactivity is the Rh-alkylcarbene mediated intramolecular alkene cyclopropanation, which offers rapid access to the azabicyclo[3.1.0]hexane system in good to high yields. researchgate.net This process involves the generation of a rhodium carbene intermediate which then undergoes an intramolecular reaction with an alkene moiety to form the cyclopropane ring fused to the pyrrolidine (B122466) core. This strategy is valued for its efficiency and selectivity in constructing the bicyclic scaffold. researchgate.net

A highly innovative approach for functionalizing the 3-azabicyclo[3.1.0]hexane scaffold involves cooperative iridium/aluminum catalysis. This system enables the direct and site-selective C(sp³)–H borylation at the bridgehead position of the bicyclic amine. bohrium.comresearchgate.net The reaction proceeds under mild conditions and demonstrates high site selectivity. bohrium.com A significant advantage of this method is the potential for enantioselectivity; by using a BINOL-based chiral aluminum co-catalyst, enantioenriched alkylboronate products can be synthesized. bohrium.comresearchgate.net These borylated derivatives are versatile intermediates that can be further diversified without loss of stereochemical integrity. bohrium.com

Table 2: Summary of Cu, Rh, and Ir/Al-Catalyzed Methodologies

Metal Catalyst Reaction Type Substrates Key Features
Copper Aerobic Oxidative Cyclization N-allyl enamine carboxylates Forms 3-azabicyclo[3.1.0]hex-2-ene derivatives. acs.org
Rhodium Intramolecular Cyclopropanation Diazo compounds with alkenes Rapid access to the scaffold in good to high yields. researchgate.net
Iridium/Aluminum C(sp³)–H Borylation 3-Azabicyclo[3.1.0]hexanes Site-selective functionalization at the bridgehead position; enantioselective potential. bohrium.comresearchgate.net

Transition-Metal-Free Catalytic Systems

While transition-metal catalysis is a dominant strategy, several powerful transition-metal-free systems have been established for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. exlibrisgroup.comexlibrisgroup.comnih.gov These methods often rely on the principles of cycloaddition or other classical organic reactions.

One prominent example is the use of 1,3-dipolar cycloaddition reactions. A reliable method has been developed for the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes through the cycloaddition of cyclopropenes to a stable azomethine ylide. beilstein-journals.org This reaction proceeds in moderate to good yields and with high diastereoselectivity. The azomethine ylide, generated from the reaction of a cyclic carbonyl compound and an α-amino acid, reacts with various substituted cyclopropenes to afford the desired bicyclic adducts under mild conditions. beilstein-journals.org This approach highlights the power of cycloaddition chemistry to construct complex heterocyclic systems without the need for metal catalysts. beilstein-journals.org

A Comprehensive Review of Synthetic Methodologies for this compound and its Derivatives

The 3-azabicyclo[3.1.0]hexane framework is a significant structural motif found in a variety of biologically active compounds and serves as a crucial intermediate in pharmaceutical synthesis. beilstein-journals.orgnih.gov This article provides a detailed overview of various synthetic strategies for obtaining this compound and its derivatives, with a focus on intramolecular reactions and stereoselective approaches.

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c1-4-2-6-3-5(1)4;/h4-6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXYUEOVOQGJGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624905
Record name 3-Azabicyclo[3.1.0]hexane--hydrogen chloride (1/1)
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Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73799-64-1
Record name 3-Azabicyclo[3.1.0]hexane, hydrochloride (1:1)
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Record name 3-Azabicyclo[3.1.0]hexane--hydrogen chloride (1/1)
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Record name 3-AZABICYCLO[3.1.0]HEXANE HYDROCHLORIDE
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Reactivity and Reaction Mechanisms of 3 Azabicyclo 3.1.0 Hexane Core Structures

Mechanism-Based Studies of Ring System Transformations

The transformation of the 3-azabicyclo[3.1.0]hexane ring system often proceeds through distinct, mechanism-driven pathways, including intramolecular substitutions, concerted cycloadditions, and regioselective reactions with specific reagents.

The 3-azabicyclo[3.1.0]hexane moiety can be a precursor in cascade reactions that form new heterocyclic systems through an intramolecular vinylic nucleophilic substitution (S_N_Vin) mechanism. A notable example involves the reaction of a bis(benzotriazolyl)butadiene derivative with 6-amino-3-azabicyclo[3.1.0]hexane (protected), which first yields an azabicyclohexyl-nitrobutadiene intermediate via transamination. nih.govbeilstein-journals.org This intermediate, when treated with acetamidine (B91507) hydrochloride, cyclizes to form a pyrimidine (B1678525) derivative. beilstein-journals.org

A proposed mechanism for a related transformation leading to pyrazole (B372694) formation begins with the addition of an arylhydrazine to a nitro-substituted butadiene, followed by the elimination of a leaving group (like benzotriazole) to form a diaminobutadiene. nih.gov This tautomerizes to a more stable amidine intermediate. nih.govbeilstein-journals.org The critical step is the subsequent intramolecular S_N_Vin reaction, where the nucleophilic nitrogen of the amidine attacks a vinylic carbon, displacing a chloride ion and forming a pyrazoline ring. nih.govbeilstein-journals.org A final elimination of HCl yields the aromatic pyrazole product. nih.govbeilstein-journals.org

The formation of the 3-azabicyclo[3.1.0]hexane skeleton itself frequently occurs via [3+2] cycloaddition reactions, which have been shown to proceed through concerted mechanisms. nih.gov The 1,3-dipolar cycloaddition between an azomethine ylide and a cyclopropene (B1174273) is a well-studied example. nih.govbeilstein-journals.org

Density Functional Theory (DFT) calculations have been employed to study the mechanism of these cycloadditions, for instance, in the reaction of the stable azomethine ylide known as protonated Ruhemann's purple (PRP) with various cyclopropenes. nih.govbeilstein-journals.orgnih.gov These studies identified four distinct transition state structures for the reaction, corresponding to different stereochemical approaches (endo/exo) and nitrogen invertomers, which is characteristic of a concerted pathway. beilstein-archives.orgbeilstein-journals.orgnih.gov The reactions are kinetically controlled and have been classified as inverse electron demand cycloadditions, where the interaction is governed by the HOMO of the cyclopropene and the LUMO of the ylide. beilstein-journals.orgsemanticscholar.org The calculated transition-state energies align with the experimentally observed high diastereofacial selectivity. nih.govbeilstein-journals.org

EntrySolventTemperature (°C)Time (h)Yield (%) of Cycloadduct 3a
1THF65278
21,4-Dioxane65267
3Acetonitrile65270
4DMF65261
5MeOH6520
6EtOH6520
7THF251242

Table 1: Optimization of reaction conditions for the 1,3-dipolar cycloaddition of protonated Ruhemann's purple (1) and 1,2,3-triphenylcycloprop-1-ene (2a), demonstrating the influence of solvent and temperature on the yield of the resulting bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivative (3a). Data sourced from studies by Gatiatulin et al. semanticscholar.org

Derivatives of 6-amino-3-azabicyclo[3.1.0]hexane undergo highly regioselective reactions with polyhalogenated nitrobutadienes. beilstein-journals.orgbeilstein-journals.org These reactions provide access to a range of highly functionalized heterocyclic compounds. nih.govbeilstein-journals.org For instance, the reaction of exo-6-N,N-dibenzylamino-3-azabicyclo[3.1.0]hexane with 1,3-dinitro-1,4,4-trichlorobutadiene in methanol (B129727) results in a twofold vinylic substitution at the C-4 position of the diene, yielding a 4,4-bis(aminoazabicyclo[3.1.0]hexyl)-1-chloro-1,3-dinitrobutadiene. nih.govbeilstein-journals.org

Similarly, reacting a pentachloronitrobutadiene that has been pre-functionalized with 1,2,4-triazole (B32235) with tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate leads to a tris(amino)butadiene derivative. nih.govbeilstein-journals.org The triazole acts as an excellent leaving group, allowing for selective transamination with the azabicyclic amine. nih.govbeilstein-journals.org These reactions highlight the predictable, regioselective nature of the nucleophilic attack by the exocyclic amine of the 3-azabicyclo[3.1.0]hexane system onto the electrophilic diene. beilstein-journals.orgbeilstein-journals.org

Steric and Electronic Properties Influencing Reactivity

The reactivity of the 3-azabicyclo[3.1.0]hexane core and its precursors is significantly influenced by both steric and electronic factors. The bicyclic structure itself imparts a rigid conformation that can direct the stereochemical outcome of reactions. cymitquimica.com

In the synthesis of the scaffold via cycloaddition, the electronic properties of the substituents on the reacting partners are critical. For example, in the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes, the reactivity is highly dependent on the electronic nature of the substituent at the C3 position of the cyclopropene. beilstein-journals.org Cyclopropenes with electron-donating substituents at this position show higher reactivity, consistent with an inverse electron demand mechanism where a more nucleophilic cyclopropene reacts faster. beilstein-journals.orgsemanticscholar.org Conversely, cyclopropenes bearing electron-withdrawing groups, such as ester or acid functionalities, may be unreactive under the same conditions. beilstein-journals.org

In other reactions, such as the rhodium-catalyzed reaction of silyl-protected enoldiazoacetates with nitrile oxides, the electronic properties of the nitrile oxide determine the product outcome. nih.gov When the benzonitrile-N-oxide contains electron-withdrawing substituents (e.g., nitro groups), the reaction yields 3-oxo-1-aryl-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylates. nih.gov Through-bond stereoelectronic effects have also been shown to be key in explaining reactivity differences in related azabicyclic systems. nih.gov

Interaction with Catalytic Systems

The synthesis and transformation of 3-azabicyclo[3.1.0]hexane derivatives are frequently mediated by transition metal catalysts, which control reaction efficiency and selectivity. bohrium.comresearchgate.net A variety of catalytic systems have been developed, with rhodium, copper, and palladium complexes being particularly prominent. nih.govrsc.orgresearchgate.net

Dirhodium(II) catalysts are highly effective for the key cyclopropanation step to form the bicyclic core. nih.gov For instance, the reaction of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate can be catalyzed by dirhodium(II) complexes even at very low loadings (0.005 mol %). nih.govacs.org The choice of the specific rhodium catalyst, such as Rh₂(esp)₂ or chiral dirhodium(II) tetracarboxylates, is crucial for controlling the diastereoselectivity, enabling the selective formation of either the exo- or endo- isomer of the resulting 3-azabicyclo[3.1.0]hexane-6-carboxylate. nih.govacs.orgacs.org

Copper catalysts are used for asymmetric [3+2] cycloadditions to construct the scaffold with high enantioselectivity. rsc.org A copper-catalyzed desymmetrization/cycloaddition of 1,1-disubstituted cyclopropenes with azomethine ylides can create five continuous stereogenic centers in a single step with excellent diastereoselectivity (>99:1 dr) and enantioselectivity (up to >99% ee). rsc.org Other metals, including palladium for cyclization/cyclopropanation/carbonylation cascades and silver for oxidative cyclopropanation, have also been successfully employed. researchgate.netresearchgate.net

Catalyst SystemReaction TypeSubstratesKey Outcome/Selectivity
Rh₂(esp)₂CyclopropanationN-Boc-2,5-dihydropyrrole + Ethyl DiazoacetateHigh yield, favors exo-isomer after epimerization nih.govacs.org
Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄CyclopropanationN-Boc-2,5-dihydropyrrole + Ethyl DiazoacetateHigh endo-selectivity (83:17 endo:exo) nih.govacs.org
Cu(CH₃CN)₄BF₄ / Ph-Phosferrox[3+2] CycloadditionAzomethine Ylide + CyclopropeneAsymmetric synthesis of 3-azabicyclo[3.1.0]hexane beilstein-journals.org
Cu(I) / Secondary AmineIntramolecular Radical CyclopropanationAldehydes with unactivated alkenesForms bicyclo[3.1.0]hexane skeleton d-nb.info
Pd-CatalystAsymmetric 5-exo-trig Cyclization/Cyclopropanation/Carbonylation1,6-enynesAccess to chiral 3-azabicyclo[3.1.0]hexanes researchgate.net
Ag(I)-CatalystOxidative CyclopropanationHeteroatom-tethered 1,6-enynesAtom-economical formation of functionalized 3-azabicyclo[3.1.0]hexanes researchgate.net

Table 2: Overview of various catalytic systems used in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, highlighting the catalyst, reaction type, and selectivity.

Reaction Selectivity and Substrate Compatibility

High levels of selectivity (chemo-, regio-, and stereo-) and broad substrate compatibility are hallmarks of modern synthetic methods targeting the 3-azabicyclo[3.1.0]hexane core.

Stereoselectivity is a critical aspect, with many reactions proceeding with high levels of diastereoselectivity or enantioselectivity. As mentioned, dirhodium(II)-catalyzed cyclopropanation can be tuned to selectively produce either the exo- or endo- diastereomer. nih.govacs.org By selecting the appropriate catalyst and subsequently treating the mixture with a base like sodium tert-butoxide, the thermodynamically favored exo-isomer can be obtained exclusively. acs.org Similarly, 1,3-dipolar cycloadditions often proceed with complete diastereofacial stereoselectivity. beilstein-journals.orgnih.gov

Regioselectivity is demonstrated in reactions with unsymmetrical reagents. The reactions of 6-amino-3-azabicyclo[3.1.0]hexane derivatives with polychloronitrobutadienes show predictable substitution patterns based on the electronic properties of the diene. nih.govbeilstein-journals.org

Substrate compatibility or scope determines the versatility of a synthetic method. Photochemical syntheses of the 3-azabicyclo[3.1.0]hexane scaffold from maleimides have shown excellent functional group tolerance. nih.gov The reaction is compatible with a wide range of N-substituents on the maleimide (B117702), including benzyl (B1604629) groups, phenylethyl groups, and various alkyl groups. nih.gov Furthermore, the phenyl ring of the N-aryl maleimide can tolerate both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., halide, nitro) substituents at various positions, all leading to the desired products in moderate to excellent yields. nih.gov The substrate scope of reactions starting from the 3-azabicyclo[3.1.0]hexane scaffold has also been explored, showing tolerance for diverse aryl groups in ring-opening reactions. nih.gov

N-Substituent on Maleimide (2)ProductYield (%)Diastereomeric Ratio (trans:cis)
N-Benzyl (2a)3a₁ + 3a₂8573:27
N-(4-Methoxybenzyl) (2c)3c₁ + 3c₂8675:25
N-(4-Fluorophenyl) (2f)3f₁ + 3f₂7565:35
N-(4-Nitrophenyl) (2i)3i₁ + 3i₂6863:37
N-(n-Propyl) (2o)3o₁ + 3o₂7168:32

Table 3: Substrate scope for the photochemical synthesis of CHF₂-substituted 3-azabicyclo[3.1.0]hexane-2,4-diones, illustrating compatibility with various N-substituents on the maleimide starting material. Data sourced from studies by Hu et al. nih.gov

Applications in Advanced Organic Synthesis

As Chiral Building Blocksbohrium.comlookchem.combenchchem.comacs.orgresearchgate.net

The 3-azabicyclo[3.1.0]hexane framework is a prized chiral building block, offering a rigid scaffold that allows for the precise spatial arrangement of functional groups. Its stereochemistry is crucial in drug design, as different enantiomeric forms of its derivatives often exhibit varied biological activities. The development of enantioselective synthetic methods has been a significant focus, enabling access to optically pure versions of this scaffold for use in chiral synthesis. researchgate.net

Significant progress has been made in the asymmetric synthesis of 3-azabicyclo[3.1.0]hexane derivatives, which is crucial for their application as chiral building blocks. bohrium.com Various catalytic systems have been developed to achieve high levels of enantioselectivity.

One notable method is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes, catalyzed by a chiral Cu(CH₃CN)₄BF₄/Ph-Phosferrox complex, to construct these bicyclic systems with excellent enantioselectivities (97% to >99% ee). researchgate.netbeilstein-journals.orgnih.gov Another powerful strategy involves a Cp*Ir-catalyzed reductive amination and cyclization of enantiopure cis-cyclopropane dicarbonyls. beilstein-journals.orgnih.gov Palladium-catalyzed asymmetric cyclization/cyclopropanation/carbonylation of 1,6-enynes also provides an efficient route to chiral 3-azabicyclo[3.1.0]hexanes. researchgate.net For non-catalytic approaches, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been achieved, with optical resolution accomplished through diastereomeric salt formation or chromatography on a chiral stationary phase. researchgate.net

Table 1: Selected Enantioselective Synthetic Methods

Catalytic System / Method Reaction Type Key Features Enantiomeric Excess (ee)
Cu(CH₃CN)₄BF₄/Ph-Phosferrox 1,3-Dipolar Cycloaddition Constructs derivatives with five contiguous stereogenic centers. researchgate.net 97% to >99% researchgate.netbeilstein-journals.org
Cp*Ir-Catalyst Reductive Amination/Cyclization Utilizes enantiopure cis-cyclopropane dicarbonyls. beilstein-journals.orgnih.gov High
Palladium Catalyst Asymmetric Cyclization Involves cyclopropanation/carbonylation of 1,6-enynes. researchgate.net Excellent

Once synthesized with high enantiomeric purity, 3-azabicyclo[3.1.0]hexane serves as a key intermediate for incorporation into larger, more complex chiral molecules. bohrium.com Its rigid structure helps to lock in specific conformations, which is a valuable tactic in drug design to enhance binding affinity and metabolic stability. nih.gov For example, conformationally restricted N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives have been explored as novel dipeptidyl peptidase-IV (DPP-IV) inhibitors. nih.gov The scaffold is also a core component of various pharmaceuticals, where its three-dimensional structure is essential for interacting with biological targets. beilstein-journals.orgmdpi.com

As Ligands in Catalytic Processesbohrium.com

Derivatives of 3-azabicyclo[3.1.0]hexane can function as chiral ligands in transition-metal-catalyzed reactions. nih.gov The rigid bicyclic structure, when appropriately functionalized, can create a well-defined chiral pocket around a metal center, influencing the stereochemical outcome of a reaction. This application is an extension of its role as a chiral building block, where the scaffold itself imparts stereocontrol on catalytic transformations. For instance, chiral bispidines, which can be related to bicyclic structures, have been synthesized and evaluated as stoichiometric ligands in catalytic asymmetric deprotonation reactions. researchgate.net The development of new catalytic systems often involves screening libraries of ligands, and 3-azabicyclo[3.1.0]hexane derivatives provide a structurally unique and rigid platform for such purposes.

Construction of Structurally Diverse Compoundsbohrium.com

The 3-azabicyclo[3.1.0]hexane core is a versatile platform for constructing structurally diverse compound libraries, a critical activity in drug discovery and materials science. researchgate.net The scaffold can be functionalized through various chemical transformations to generate a wide array of derivatives. researchgate.net

Key synthetic strategies include:

1,3-Dipolar Cycloadditions: Reactions of azomethine ylides with cyclopropenes can produce complex bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. researchgate.netbeilstein-journals.org This method allows for the rapid construction of intricate, three-dimensional spiro-fused heterocyclic systems. mdpi.com

Domino Reactions: Iodine-mediated domino reactions starting from N-allyl enamines and copper-mediated intramolecular cyclopropanations provide efficient pathways to the bicyclic core. bohrium.com

C-H Functionalization: Palladium-catalyzed transannular C(sp³)–H arylation enables the direct introduction of aryl groups at the C-6 position, offering a streamlined route to derivatives that would be challenging to assemble otherwise. researchgate.netnih.gov

Photochemical Reactions: The photochemical decomposition of corresponding pyrazolines has been used to synthesize CHF₂-substituted 3-azabicyclo[3.1.0]hexane derivatives. researchgate.net

These methods facilitate the rapid diversification of the core structure, allowing chemists to explore chemical space efficiently. researchgate.net

Table 2: Examples of Reactions for Structural Diversification

Reaction Type Reagents / Catalyst Resulting Structure
1,3-Dipolar Cycloaddition Azomethine Ylides, Cyclopropenes Bis-spirocyclic 3-azabicyclo[3.1.0]hexanes beilstein-journals.org
C(sp³)–H Arylation Pd-Catalyst, Aryl Halides C-6 Arylated 3-azabicyclo[3.1.0]hexanes nih.gov
Domino Reaction Iodine, N-allyl enamines Functionalized 3-azabicyclo[3.1.0]hexanes bohrium.com

Synthesis of Heterocyclic Compoundsbohrium.comnih.gov

The 3-azabicyclo[3.1.0]hexane framework not only serves as a target structure but also as a starting material for the synthesis of other complex heterocyclic compounds. Its inherent ring strain and functional groups can be manipulated to undergo ring-opening or rearrangement reactions to form new heterocyclic systems.

For example, protected 6-amino-3-azabicyclo[3.1.0]hexane building blocks have been reacted with polychloronitrobutadienes. beilstein-journals.org Through a sequence involving nucleophilic substitution and intramolecular cyclization, these reactions lead to the formation of highly functionalized pyrazoles, demonstrating the conversion of the bicyclic amine into a different heterocyclic class. beilstein-journals.org Furthermore, 1,3-dipolar cycloaddition reactions have been employed to synthesize a variety of spiro-fused derivatives, including cyclopropa[a]pyrrolizidines spiro-fused to acenaphthylene-1(2H)-one frameworks. mdpi.com

Fragment-Based Drug Discovery (FBDD) Applications

The 3-azabicyclo[3.1.0]hexane scaffold is particularly well-suited for fragment-based drug discovery (FBDD). nih.gov FBDD relies on identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target, which are then optimized into more potent leads. The rigid, three-dimensional nature of the 3-azabicyclo[3.1.0]hexane core makes it an attractive fragment, offering a higher degree of saturation and 3D topology compared to traditional flat, aromatic fragments. nih.gov

C-6-arylated derivatives of 3-azabicyclo[3.1.0]hexane are considered excellent fragments as they are often compliant with the "rule-of-three" (MW < 300; ClogP < 3; H-bond donors/acceptors < 3). nih.gov A Pd-catalyzed transannular C–H arylation method has been specifically adapted for FBDD to rapidly generate libraries of these 3D fragments. researchgate.netnih.gov Additionally, a modular synthetic platform has been developed where bifunctional 3-azabicyclo[3.1.0]hexane building blocks, such as those containing a MIDA boronate, can be used to systematically elaborate 2D fragments into 3D lead-like compounds. acs.org

Table 3: Physicochemical Properties for FBDD

Property Typical Value for 3-Azabicyclo[3.1.0]hexane Fragments "Rule-of-Three" Guideline
Molecular Weight (MW) < 300 Da nih.gov < 300 Da
ClogP < 3 nih.gov < 3
Hydrogen Bond Donors < 3 nih.gov ≤ 3
Hydrogen Bond Acceptors < 3 nih.gov ≤ 3

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure and reactivity of organic molecules, including the 3-azabicyclo[3.1.0]hexane framework. elsevierpure.comresearchgate.netresearchgate.net DFT calculations are instrumental in exploring the potential energy surfaces of reactions, allowing for the detailed examination of reaction pathways, transition states, and intermediates. nih.gov This method has been successfully applied to understand the intricacies of cycloaddition reactions that are commonly used to synthesize this bicyclic system. beilstein-journals.orgnih.gov

The synthesis of the 3-azabicyclo[3.1.0]hexane scaffold is frequently achieved through [3+2] dipolar cycloaddition reactions, typically involving an azomethine ylide and a dipolarophile like a cyclopropene (B1174273). beilstein-journals.orgnih.govmdpi.comnih.gov DFT calculations have been extensively used to elucidate the molecular mechanisms of these complex reactions. elsevierpure.comresearchgate.net

Studies have shown that these reactions can proceed through either a concerted, one-step mechanism or a stepwise pathway involving diradical or zwitterionic intermediates. acs.orgpsu.edu DFT calculations help distinguish between these possibilities by locating the transition states and intermediates for each potential pathway. For instance, in the reaction of azomethine ylides with various dipolarophiles, DFT analysis has been used to investigate the regio- and stereoselectivity, explaining the observed product distribution by analyzing the stability of the transition states. elsevierpure.comresearchgate.netnih.gov A computational study on the gold-catalyzed annulation of N-allylynamides revealed that the reaction to form a 3-azabicyclo[3.1.0]hexane-2-imine proceeds through eight distinct processes, with the intramolecular nucleophilic attack of the imino nitrogen being the rate-determining step. nih.gov Similarly, the mechanism for the formation of azomethine ylides themselves from precursors like ninhydrin (B49086) and sarcosine (B1681465) has been explored, revealing that the kinetically controlled product acts as the key 1,3-dipole precursor. bohrium.com

Frontier Molecular Orbital (FMO) theory is a key concept used to explain the reactivity and selectivity in cycloaddition reactions. acs.orgpsu.edu According to FMO theory, the dominant interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. DFT calculations are used to determine the energies and coefficients of these frontier orbitals.

For the 1,3-dipolar cycloaddition reactions forming 3-azabicyclo[3.1.0]hexanes, the reaction is often controlled by the interaction between the HOMO of the azomethine ylide (the electron-rich 1,3-dipole) and the LUMO of the dipolarophile (the electron-deficient component). acs.orgpsu.edursc.org However, the specific substitution on the reactants can alter the orbital energies. A detailed DFT study on the cycloaddition of cyclopropenes to a stable azomethine ylide found the reactions to be controlled by the HOMO of the cyclopropene and the LUMO of the ylide. beilstein-journals.orgnih.govnih.gov The energy gap between these orbitals dictates the reaction's feasibility; a smaller energy gap leads to a more favorable interaction and a faster reaction.

Table 1: Calculated Frontier Molecular Orbital (FMO) Energies and Their Role in Cycloaddition Reactions.
Reactant SystemControlling InteractionHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
Parent Azomethine Ylide (CH₂NHCH₂)HOMO(ylide) - LUMO(dipolarophile)-6.9+1.4N/A psu.edu
Electron-deficient Azomethine Ylide (RO₂CCHN(Ar)CHCO₂R)HOMO(ylide) - LUMO(dipolarophile)-7.7-0.6N/A acs.org
Protonated Ruhemann's Purple (Ylide) + CyclopropenesHOMO(cyclopropene) - LUMO(ylide)N/AN/AN/A beilstein-journals.orgnih.gov

One of the most powerful applications of DFT is the calculation of transition-state (TS) structures and their corresponding energies. This analysis is crucial for predicting the stereochemical outcome of a reaction, such as endo/exo selectivity. beilstein-archives.org By comparing the activation energies (ΔG‡) for different reaction pathways, chemists can determine which product is kinetically favored.

In the context of 3-azabicyclo[3.1.0]hexane synthesis, DFT calculations have successfully rationalized the high diastereoselectivity observed in many 1,3-dipolar cycloadditions. beilstein-journals.orgnih.gov For example, calculations on the reaction between 3-methyl-3-phenylcyclopropene (B8295009) and a stable azomethine ylide showed that the transition-state energies were fully consistent with the experimentally observed stereoselectivity. nih.gov The analysis often reveals that the endo approach is energetically more favorable than the exo approach, or vice versa, due to a combination of steric and electronic factors in the transition state. nih.govbeilstein-archives.orgacs.org

Table 2: Calculated Transition-State (TS) Free Energies (ΔG‡) for Competing Reaction Pathways.
Reactant SystemPathwayCalculated ΔG‡ (kcal/mol)Predicted OutcomeReference
Ylide 1 + Cyclopropene 2jTS-4-endo19.3Endo approach is favored beilstein-archives.org
TS-4-exo>20.3 (higher energy)
Azomethine Ylide 3 + Alkene 4Pathway A (C1-attack)Lower EnergyPathway A is favored, leading to the observed regioisomer nih.gov
Pathway BHigher Energy

Computational Prediction of Spectroscopic Data (e.g., NMR, IR)

Computational methods are increasingly used to predict spectroscopic data, which serves as a powerful tool for structure elucidation and verification. scilit.comnih.govresearchgate.net By calculating properties like nuclear magnetic shielding tensors, it is possible to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. uncw.edu The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for this purpose. scilit.comnih.gov

This predictive capability is particularly valuable when experimental data is ambiguous or when a proposed structure needs to be confirmed. For example, the structure of the natural product hexacyclinol (B1251779) was revised based on the comparison of experimental ¹³C NMR data with values predicted using DFT calculations. scilit.comnih.gov Similarly, computational prediction of IR spectra can be achieved through frequency calculations, which help in assigning vibrational modes to observed absorption bands. chemrxiv.org Large datasets of computationally generated IR and NMR spectra are now being developed to aid in the automated structure elucidation of organic molecules. chemrxiv.org

Computational Studies for Elucidating Reaction Mechanisms of Fluorinated Scaffolds

The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties. The 3-azabicyclo[3.1.0]hexane scaffold is a common component in bioactive compounds, and creating fluorinated analogues is a key strategy in medicinal chemistry. researchgate.netresearchgate.net

Computational studies are essential for understanding the unique reaction mechanisms that can arise when working with fluorinated building blocks. For example, research into the reactivity of gem-difluorocyclopropenes in dipolar cycloaddition reactions with azomethine ylides has utilized computational methods to elucidate the underlying mechanism. researchgate.netresearchgate.net These studies help explain the formation of fluorine-containing 3-azabicyclo[3.1.0]hexanes and can also rationalize the unexpected formation of more complex trifluorinated structures that sometimes occur. researchgate.net

Medicinal Chemistry Research Involving 3 Azabicyclo 3.1.0 Hexane Hydrochloride Scaffolds

Development of Pharmaceutical Agents

The 3-azabicyclo[3.1.0]hexane framework is a key structural component in the development of various pharmaceutical agents. Its inherent rigidity and stereochemical properties are leveraged by medicinal chemists to design molecules with improved potency, selectivity, and pharmacokinetic profiles. This scaffold is present in compounds investigated for a wide array of therapeutic applications, including neurological disorders, pain management, and metabolic diseases. googleapis.comnih.gov

One notable area of application is in the development of agents for central nervous system (CNS) disorders. The 3-azabicyclo[3.1.0]hexane moiety has been incorporated into molecules designed to modulate neurotransmitter systems. googleapis.com For instance, derivatives have been synthesized as potent and selective triple reuptake inhibitors, targeting the transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). mdpi.com These compounds have shown good oral bioavailability and brain penetration in preclinical studies, highlighting their potential for the treatment of conditions like depression. mdpi.com

Furthermore, the structural features of 3-azabicyclo[3.1.0]hexane have been exploited to create compounds with activity against neurodegenerative diseases. Research has explored its use in the design of inhibitors for enzymes implicated in the pathology of Alzheimer's disease. google.com The ability to introduce diverse substituents onto the bicyclic core allows for the fine-tuning of a compound's properties to achieve the desired biological effect. nih.gov

The versatility of this scaffold extends to the development of non-narcotic analgesics and agents for treating chemical dependencies. documentsdelivered.com By modifying the substituents on the 3-azabicyclo[3.1.0]hexane ring, researchers have been able to develop compounds with high affinity for various receptors involved in pain and addiction pathways. nih.govdntb.gov.ua

Role as a Core Framework in Biologically Active Molecules

The 3-azabicyclo[3.1.0]hexane ring system serves as a fundamental building block, or core framework, for a multitude of biologically active molecules. researchgate.net Its constrained bicyclic nature imparts a degree of conformational rigidity that is often desirable in drug design, as it can lead to higher binding affinity and selectivity for the target protein. nih.gov This scaffold is found in both natural products and synthetic compounds with a broad spectrum of biological activities. nih.gov

The utility of the 3-azabicyclo[3.1.0]hexane core is evident in its incorporation into enzyme inhibitors and receptor modulators. nih.gov For example, it forms the structural basis for a class of potent µ-opioid receptor ligands developed for the treatment of pruritus. In this context, the bicyclic system helps to orient the necessary pharmacophoric groups in the correct spatial arrangement for optimal interaction with the receptor.

Moreover, the 3-azabicyclo[3.1.0]hexane framework has been employed in the synthesis of structurally rigid analogs of known pharmacophores. For instance, it has been used to create conformationally constrained versions of 4-(3-hydroxyphenyl)piperidine (B9838) opioid receptor antagonists. dntb.gov.ua These studies have provided valuable insights into the active conformation of these antagonists and have led to the development of compounds with high potency. dntb.gov.ua The rigid nature of the scaffold was instrumental in demonstrating that certain structural elements, previously thought to be essential, were not required for antagonist activity. dntb.gov.ua

Investigation as Antagonists of Biological Receptors

The 3-azabicyclo[3.1.0]hexane scaffold has been extensively investigated as a core component in the design of antagonists for various biological receptors, playing a crucial role in the development of selective ligands for muscarinic, opioid, and sigma receptors.

Muscarinic Receptor Antagonists

Derivatives of 3-azabicyclo[3.1.0]hexane have been synthesized and evaluated as muscarinic receptor antagonists. google.com These compounds are of interest for the treatment of various conditions, including overactive bladder and chronic obstructive pulmonary disease. Research has focused on designing antagonists with selectivity for specific muscarinic receptor subtypes. For instance, a series of pyrrolidine (B122466) amide-based antagonists incorporating the 3-azabicyclo[3.1.0]hexane core was explored for its activity at the M5 muscarinic receptor. While the inclusion of this core was tolerated and resulted in a compound with an IC50 of 270 nM for the human M5 receptor, it did not lead to an improvement in the metabolic clearance profile in this particular series.

Compound SeriesTarget ReceptorKey Findings
Pyrrolidine amide-based antagonistsM5 Muscarinic ReceptorThe 3-azabicyclo[3.1.0]hexane core was tolerated, yielding a compound with an hM5 IC50 of 270 nM. However, it did not improve the predicted hepatic clearance.

Opioid Receptor Antagonists

The 3-azabicyclo[3.1.0]hexane framework has proven to be a particularly fruitful scaffold for the development of opioid receptor antagonists. nih.gov Researchers have designed and synthesized numerous derivatives that exhibit high affinity and selectivity for the µ-opioid receptor. nih.govdntb.gov.ua These compounds have been investigated for the treatment of conditions such as pruritus and alcohol dependence. nih.gov

Structure-activity relationship (SAR) studies on 3-azabicyclo[3.1.0]hexane derivatives have revealed key structural features that govern their antagonist activity. For example, modifications to the lead structure have resulted in compounds with picomolar binding affinity for the µ-opioid receptor and high selectivity over the δ and κ subtypes. The rigid bicyclic core plays a critical role in orienting the substituents for optimal interaction with the receptor binding pocket. dntb.gov.ua

One notable example is the development of CP-866,087, a potent and selective µ-opioid receptor antagonist investigated for the treatment of alcohol abuse. nih.gov The design of this compound was based on the incorporation of the 3-azabicyclo[3.1.0]hexane moiety. nih.gov

Compound ClassTarget ReceptorTherapeutic IndicationKey Findings
3-Azabicyclo[3.1.0]hexane derivativesµ-Opioid ReceptorPruritusLed to compounds with picomolar binding affinity and high selectivity over δ and κ subtypes.
CP-866,087µ-Opioid ReceptorAlcohol AbuseA potent and selective antagonist with preclinical efficacy in reducing alcohol intake. nih.gov
Structurally rigid N-substituted 6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexanesµ, δ, and κ Opioid ReceptorsOpioid AntagonismLocked equatorial-like orientation of the 3-hydroxyphenyl group resulted in potent antagonist activity. dntb.gov.ua

Sigma Receptor Ligands

The conformational rigidity of the 3-azabicyclo[3.1.0]hexane scaffold has been exploited in the design of new ligands for sigma (σ) receptors. documentsdelivered.com A series of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives were synthesized as more conformationally restricted analogs of known 3-phenylpiperidine (B1330008) σ ligands. documentsdelivered.com

Binding studies revealed that this conformational restriction was not detrimental to sigma receptor affinity. In fact, most of the synthesized racemic derivatives displayed moderate to high affinity for both σ1 and σ2 receptors. documentsdelivered.com Interestingly, the dextrorotatory isomers, which possess the same configuration at the C-1 carbon as the active 3-phenylpiperidines, exhibited higher affinity and selectivity for the σ1 receptor compared to their levorotatory counterparts. documentsdelivered.com

Specifically, compounds (+)-14 and (+)-15 demonstrated very high affinity for the σ1 receptor with Ki values of 0.9 nM and 2.3 nM, respectively, although they showed low selectivity between the subtypes. documentsdelivered.com The N-phenethyl substituted compound, (+)-18, emerged as the most selective ligand for the σ1 receptor in this series. documentsdelivered.com

CompoundReceptor Affinity (Ki, nM)Selectivity
σ1 σ2
(+)-140.9-
(+)-152.3-
(+)-18--
Data derived from a study on 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives as sigma receptor ligands. documentsdelivered.com

Enzyme Inhibition Studies

The 3-azabicyclo[3.1.0]hexane scaffold has been successfully incorporated into the design of potent and selective enzyme inhibitors, demonstrating its utility in targeting enzymes implicated in various diseases. Research has particularly focused on dipeptidyl peptidase-IV (DPP-IV) and histone deacetylase (HDAC) inhibitors.

The introduction of the conformationally restricted 3-azabicyclo[3.1.0]hexane moiety into the P(2) region of 2-cyanopyrrolidine-based compounds has led to the discovery of novel DPP-IV inhibitors. nih.gov These compounds are of significant interest for the treatment of type 2 diabetes. googleapis.com Structure-activity relationship studies have been conducted to optimize the potency and selectivity of these inhibitors against related proteases. nih.gov

In the realm of cancer therapy, derivatives of 3-azabicyclo[3.1.0]hexane have been investigated as histone deacetylase (HDAC) inhibitors. nih.gov For instance, 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996) is a class I selective, orally active HDAC inhibitor that has undergone clinical investigation. The bicyclic scaffold plays a crucial role in the molecule's interaction with the enzyme's active site.

Enzyme TargetCompound Class/ExampleTherapeutic AreaKey Findings
Dipeptidyl Peptidase-IV (DPP-IV)N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives of 2-cyanopyrrolidinesType 2 DiabetesThe rigid scaffold led to the development of novel and selective DPP-IV inhibitors. googleapis.comnih.gov
Histone Deacetylase (HDAC)CHR-3996OncologyA class I selective, orally active HDAC inhibitor.
Histone Deacetylase (HDAC)3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]OncologyInvestigated as potential antitumor agents.

Histone Deacetylase Inhibitors

The 3-azabicyclo[3.1.0]hexane framework has been utilized in the creation of novel Histone Deacetylase (HDAC) inhibitors. chemicalbook.com These inhibitors are under investigation for their potential in treating a range of diseases, including neurological disorders and cancer. google.com Specifically, (1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hexane-3-carboxylic Acid 1,1-Dimethylethyl Ester, a derivative, serves as a key intermediate in the synthesis of a series of HDAC inhibitors that show selectivity for class I HDACs and possess good oral bioavailability. chemicalbook.com The rigid bicyclic structure of the scaffold is crucial for the specific binding interactions with the HDAC enzyme. google.comgoogle.com Research has focused on developing compounds that can effectively treat, alleviate, and/or prevent conditions such as neurological disorders, memory and cognitive function impairments, and various cancers. google.com

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

In the realm of metabolic diseases, particularly type 2 diabetes, the 3-azabicyclo[3.1.0]hexane scaffold has been instrumental in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. nih.gov The introduction of conformationally restricted N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives into the P(2) region of 2-cyanopyrrolidine-based compounds has led to the discovery of novel and potent DPP-IV inhibitors. nih.govgoogle.com The rigid nature of the bicyclic hexane (B92381) system is a key feature in the design of these inhibitors. For instance, Saxagliptin, a potent DPP-4 inhibitor used for treating type 2 diabetes, incorporates a 2-azabicyclo[3.1.0]hexane moiety. beilstein-journals.orgfda.gov The structure-activity relationship studies have highlighted the importance of this rigid scaffold for optimal binding and inhibitory activity against the DPP-IV enzyme. nih.gov

Hepatitis C Protease Inhibitors

The 3-azabicyclo[3.1.0]hexane scaffold is a critical component in the synthesis of inhibitors targeting the hepatitis C virus (HCV) NS3 serine protease. tosunpharm.com A key intermediate, (1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride, is integral to the synthesis of Boceprevir, an approved protease inhibitor for treating Hepatitis C. hsppharma.comresearchgate.net The specific stereochemistry of the azabicyclo[3.1.0]hexane derivative is essential for its effectiveness as a precursor to Boceprevir, as even minor changes in its configuration can significantly impact its biological activity. This highlights the scaffold's role in providing the necessary structural framework for potent antiviral agents. nih.gov

Nuclear Factor-κB Inducing Kinase (NIK) Inhibitors

Research into treatments for autoimmune disorders has led to the development of Nuclear Factor-κB Inducing Kinase (NIK) inhibitors incorporating the 3-azabicyclo[3.1.0]hexane structure. researchgate.net NIK is a crucial kinase in the non-canonical NF-κB signaling pathway, which is implicated in various inflammatory and autoimmune diseases. mdpi.comnih.gov Optimization of lead compounds by introducing an azabicyclo[3.1.0]hexanone motif has resulted in inhibitors with improved metabolic stability and selectivity, leading to a significant reduction in the predicted human dose. researchgate.netresearchgate.net The synthesis of these complex molecules has been advanced through catalytic C-H activation, enabling more efficient production of the desired stereoisomer of the azabicyclo[3.1.0]hexanone-containing NIK inhibitor. thieme-connect.com

Modulation of Biogenic Amine Transport

The 3-azabicyclo[3.1.0]hexane hydrochloride scaffold has been a cornerstone in the development of compounds that modulate the transport of biogenic amines, which are critical neurotransmitters in the central nervous system.

Norepinephrine, Serotonin, and Dopamine Reuptake Inhibition

Derivatives of 3-azabicyclo[3.1.0]hexane have been investigated for their ability to inhibit the reuptake of norepinephrine (NE), serotonin (5-HT), and dopamine (DA). nih.govresearchgate.net These neurotransmitters are closely associated with major depressive disorder. ncats.io Compounds incorporating this scaffold have been shown to block the human recombinant transporters for these monoamines. semanticscholar.org This activity is being explored for the development of new antidepressant medications. googleapis.com

Triple Reuptake Inhibitors

A significant area of research has focused on "triple" reuptake inhibitors (TRIs), which simultaneously block the reuptake of norepinephrine, serotonin, and dopamine. semanticscholar.orgnih.gov The compound DOV 216,303, chemically known as (+/-)-1-(3,4-dichlorophenyl)-3-azabicyclo-[3.1.0]hexane hydrochloride, is a prototypical TRI. nih.govncats.io It inhibits the uptake of NE, 5-HT, and DA with IC50 values of approximately 20 nM, 14 nM, and 78 nM, respectively. nih.gov The theory behind TRIs is that by enhancing the neurotransmission of all three monoamines, these agents may offer improved efficacy and a faster onset of action compared to traditional antidepressants that target only one or two of these neurotransmitter systems. semanticscholar.orgplos.org

Interactive Data Table: Triple Reuptake Inhibitor Activity

CompoundTargetIC50 (nM)
DOV 216,303Norepinephrine (NE) Transporter~20
DOV 216,303Serotonin (5-HT) Transporter~14
DOV 216,303Dopamine (DA) Transporter~78

Antiproliferative and Antitumor Activity Investigations

The 3-azabicyclo[3.1.0]hexane scaffold has been a focal point in the search for new anticancer agents. Research has particularly concentrated on spiro-fused derivatives, which have demonstrated significant in vitro antiproliferative activity against a range of human cancer cell lines.

A series of spiro-fused heterocyclic compounds featuring the 3-spiro[3-azabicyclo[3.1.0]hexane]oxindole framework have been synthesized and evaluated for their potential as antitumor agents. These compounds were tested against several human cancer cell lines, including erythroleukemia (K562), cervical carcinoma (HeLa), acute T cell leukemia (Jurkat), melanoma (Sk-mel-2), and breast cancer (MCF-7), as well as mouse colon carcinoma (CT26). Certain derivatives exhibited notable antiproliferative activity, with IC50 values in the low micromolar range after 72 hours of treatment. For instance, some of the most active compounds displayed IC50 values between 2 to 10 μM against the Jurkat, K-562, HeLa, and Sk-mel-2 cell lines. acs.org Further studies on similar spiro[3-azabicyclo[3.1.0]hexane]oxindole compounds revealed that they could induce cell-cycle perturbation, leading to an accumulation of cells in the SubG1 and G0/G1 phases. acs.org

In other investigations, 3-azabicyclo[3.1.0]hexanes spiro-fused to an acenaphthylene-1(2H)-one framework were synthesized and their cytotoxicity was assessed. While generally less potent than their cyclopropa[a]pyrrolizidine counterparts, certain butyl- and isobutyl-substituted 3-azabicyclo[3.1.0]hexane derivatives showed significant activity against the K562 cell line, with IC50 values around 9 ± 1 μg/mL after 72 hours. sciforum.net These compounds were also observed to disrupt the cellular architecture by causing the disappearance of actin filaments and a diffuse distribution of granular actin in the cytoplasm of HeLa cells. sciforum.net

The following table summarizes the in vitro antiproliferative activity of selected 3-azabicyclo[3.1.0]hexane derivatives.

Derivative ClassCell Line(s)Activity/IC50Reference(s)
Spiro[3-azabicyclo[3.1.0]hexane]oxindolesJurkat, K-562, HeLa, Sk-mel-22-10 μM (72h) acs.org
Butyl-substituted spiro[3-azabicyclo[3.1.0]hexane]-acenaphthylenoneK562~9 μg/mL (72h) sciforum.net
Isobutyl-substituted spiro[3-azabicyclo[3.1.0]hexane]-acenaphthylenoneK562~9 μg/mL (72h) sciforum.net

Analgesic Properties

The rigid structure of the 3-azabicyclo[3.1.0]hexane core has been exploited in the development of novel analgesic agents with various mechanisms of action.

A notable example is the class of 1-aryl-3-azabicyclo[3.1.0]hexanes, which have been identified as a new series of non-narcotic analgesic agents. Within this series, the compound 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane, known as Bicifadine, emerged as the most potent member. ugent.be The analgesic activity of Bicifadine was found to be specific to its (+) enantiomer, which possesses the 1R,5S absolute configuration. ugent.be

Derivatives of 3-azabicyclo[3.1.0]hexane have also been investigated as modulators of opioid receptors, which are key targets in pain management. google.com Research has shown that these compounds can act as potent and selective μ-opioid receptor antagonists. google.com Such antagonists are of interest for their potential to treat conditions like pruritus. researchgate.net

Furthermore, a series of 6-pyrazoylamido-3N-substituted azabicyclo[3.1.0]hexane derivatives were designed and synthesized as inhibitors of T-type calcium channels. These channels are implicated in neuropathic pain, and compounds that selectively inhibit them are sought after for pain treatment. Certain derivatives with hydrophobic substituents at the 3N-position demonstrated potent in vitro efficacy and were shown to alleviate neuropathic pain in rat models. beilstein-journals.org

The table below outlines the analgesic properties of different 3-azabicyclo[3.1.0]hexane derivatives.

Derivative ClassTarget/MechanismNotable Compound(s)ApplicationReference(s)
1-Aryl-3-azabicyclo[3.1.0]hexanesNon-narcotic analgesicBicifadineGeneral pain ugent.be
3-Azabicyclo[3.1.0]hexane derivativesμ-opioid receptor antagonist-Pruritus google.comresearchgate.net
6-Pyrazoylamido-3N-substituted azabicyclo[3.1.0]hexanesT-type calcium channel inhibitor-Neuropathic pain beilstein-journals.org

Agrochemical Applications

The unique structural features of 3-azabicyclo[3.1.0]hexane derivatives have also led to their exploration in the field of agrochemicals, particularly as pesticides and plant growth regulators.

One of the most well-documented agrochemical applications is the use of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid as an effective plant male gametocide. google.comgoogle.com This compound, which exists as geometric and optical isomers, has been shown to be active in its racemic forms. google.com The naturally occurring L,cis isomer is also active as a plant male gametocide. google.com The ability to induce male sterility in plants is a valuable tool in the production of hybrid crop varieties.

Spiro compounds incorporating the 3-azabicyclo[3.1.0]hexane framework have been noted for their potential as fungicides. beilstein-journals.orgnih.gov The development of novel fungicides is crucial for managing crop diseases. For instance, Procymidone is a known fungicide that contains a bicyclic system related to the 3-azabicyclo[3.1.0]hexane core. researchgate.net

Additionally, there is interest in developing derivatives of 6-amino-3-azabicyclo[3.1.0]hexane for their potential insecticidal activities. beilstein-journals.org The rigid structure of this scaffold is being explored for the creation of new and effective pest management agents.

The following table summarizes the agrochemical applications of 3-azabicyclo[3.1.0]hexane derivatives.

DerivativeApplicationSpecific Use/TargetReference(s)
3-Azabicyclo[3.1.0]hexane-2-carboxylic acidPlant Male GametocideInduction of male sterility in plants for hybrid seed production google.comgoogle.com
Spiro[3-azabicyclo[3.1.0]hexane] derivativesFungicideCrop disease management beilstein-journals.orgnih.gov
6-Amino-3-azabicyclo[3.1.0]hexane derivativesInsecticide (potential)Pest management beilstein-journals.org
Procymidone (related structure)FungicideCrop disease management researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Azabicyclo[3.1.0]hexane and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms. rsc.org

Proton (¹H) NMR spectroscopy is used to identify the number and types of hydrogen atoms in the molecule. For the 3-azabicyclo[3.1.0]hexane core, the ¹H NMR spectrum displays characteristic signals for the protons on the bicyclic ring system. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J) provide a wealth of structural information. beilstein-journals.org For instance, in derivatives, the protons adjacent to the nitrogen atom and those on the cyclopropane (B1198618) ring exhibit distinct resonances. rsc.org The hydrochloride salt form influences the chemical shifts of protons near the protonated nitrogen atom. In deuterated chloroform (B151607) (CDCl₃), signals for protons on the bicyclic frame of related structures appear in specific regions, which can be used for comparative analysis. beilstein-journals.orgsemanticscholar.org

Below is a table showing representative ¹H NMR data for a derivative, (1R,4R,5S)-14, which contains the core 2-azabicyclo[3.1.0]hexanone structure, illustrating the type of data obtained. thieme-connect.com

Proton Assignment Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
H-alkyne2.5sN/A
H-cyclopropyl2.1 - 2.2mN/A
H-cyclopropyl1.6 - 1.7mN/A
H-cyclopropyl1.0 - 1.1mN/A
H-cyclopropyl0.9 - 1.0mN/A
(Data sourced by analogy from a related derivative as presented in the literature) thieme-connect.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 3-azabicyclo[3.1.0]hexane hydrochloride produces a distinct signal in the spectrum. The chemical shifts are indicative of the carbon's hybridization (sp³, sp²) and its chemical environment (e.g., proximity to the nitrogen atom). For example, the carbons of the cyclopropane ring typically appear at higher field (lower δ values) compared to the other aliphatic carbons in the pyrrolidine (B122466) ring. rsc.orgsemanticscholar.org Analysis of ¹³C NMR spectra is crucial for confirming the presence of the bicyclic core structure. rsc.org

The following table presents typical ¹³C NMR chemical shift ranges for the carbon atoms in derivatives of the 3-azabicyclo[3.1.0]hexane framework. semanticscholar.orgnih.gov

Carbon Assignment Chemical Shift (δ ppm)
C=O (in derivatives)165 - 183
C-N (pyrrolidine)45 - 55
C (bridgehead)30 - 40
C (cyclopropane)15 - 30
(Data sourced by analogy from related derivatives as presented in the literature) semanticscholar.orgnih.gov

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for an identical reference standard of known purity. By integrating the signals of the analyte against those of a certified internal standard of known concentration, the absolute purity of the sample can be calculated. lgcstandards.com This technique has been successfully applied to determine the purity of related bicyclic amine hydrochlorides. For example, using an internal standard like 1,3,5-trimethoxybenzene, the weight percent purity of a sample can be accurately determined. orgsyn.org This method is valued for its precision and directness, making it a definitive tool for purity assessment. lgcstandards.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands. Key expected vibrations include N-H stretching from the secondary ammonium (B1175870) salt, C-H stretching for the aliphatic and cyclopropyl (B3062369) groups, and C-N stretching. semanticscholar.orgorgsyn.org The presence of a broad band in the 2500-3000 cm⁻¹ region is typically indicative of the ammonium hydrochloride salt. The specific frequencies of these bands can help confirm the presence of the bicyclic amine structure. epa.govacs.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are commonly used. rsc.org ESI-MS would typically detect the protonated molecule [M+H]⁺, where M is the free base (3-azabicyclo[3.1.0]hexane). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula by comparing the experimentally found mass-to-charge ratio (m/z) with the calculated value. rsc.orgnih.gov

A representative table for HRMS data of a related compound is shown below.

Ion Calculated m/z Found m/z
[M+H]⁺268.0371268.0382
(Data sourced by analogy for Methyl 1-(4-chlorophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate) nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry and solid-state conformation. For chiral molecules like the derivatives of 3-azabicyclo[3.1.0]hexane, single-crystal X-ray analysis can unambiguously establish the arrangement of atoms in space. thieme-connect.com This technique has been used to confirm the absolute configuration of related structures, sometimes by forming a salt with a chiral acid of known configuration, such as (S)-(+)-mandelic acid. google.com

For a crystalline form of a (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride derivative, X-ray diffraction analysis revealed detailed structural parameters. google.com The data obtained includes the crystal system, space group, and precise unit cell dimensions, which provides ultimate proof of the molecular structure. google.comresearchgate.net

Crystallographic Parameter Value for a Derivative
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.7779(2)
b (Å)8.6633(2)
c (Å)25.7280(8)
α, β, γ (°)90
(Data sourced for Crystalline Form A of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride) google.com

Q & A

Q. What are the common synthetic routes for 3-azabicyclo[3.1.0]hexane hydrochloride, and how are reaction conditions optimized?

The compound is synthesized via palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, yielding high diastereoselectivity (>20:1 dr) and efficiency (70–95% yield) under mild conditions (e.g., Pd(OAc)₂, PPh₃, 60°C) . Alternative methods include metal-catalyzed cyclization of 1,5- or 1,6-enynes, enabling simultaneous ring formation . Optimization focuses on catalyst selection (e.g., Pd vs. Ru), solvent polarity, and temperature to minimize side reactions. For example, Pd catalysts favor cyclopropanation, while Ru systems may enable alternative pathways .

Q. How does this compound interact with neurotransmitter transporters?

Derivatives such as 1-aryl-substituted analogs act as triple reuptake inhibitors (serotonin, noradrenaline, dopamine) by binding to transporter proteins. This inhibition increases synaptic neurotransmitter concentrations, enhancing neurotransmission. Key structural features include the bicyclic scaffold’s rigidity and aryl substituent orientation, which stabilize interactions with transporter binding pockets . Mechanistic studies use radioligand binding assays and molecular docking to quantify affinity (e.g., Ki values < 100 nM for bicifadine) .

Q. What in vitro assays are suitable for evaluating the antiproliferative activity of derivatives?

Standard assays include:

  • MTT/PrestoBlue in cancer cell lines (e.g., K562, HeLa) to measure IC₅₀ values.
  • Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest.
  • Western blotting to quantify signaling proteins (e.g., caspase-3, PARP cleavage). For example, derivatives with electron-withdrawing substituents show enhanced activity (IC₅₀ < 10 µM) due to improved membrane permeability .

Advanced Research Questions

Q. How can enantioselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives be achieved?

Enantioselective C-H functionalization using Pd(0) catalysts and chiral diazaphospholane ligands enables access to perfluoroalkyl-substituted derivatives (up to 99% ee). Key steps include:

  • Cyclopropane C-H activation with trifluoroacetimidoyl chlorides.
  • Nucleophilic addition to ketimine intermediates in one-pot reactions. This method avoids racemization and allows modular substitution patterns .

Q. What strategies improve the binding affinity of 3-azabicyclo[3.1.0]hexane derivatives to nicotinic acetylcholine receptors (nAChRs)?

Structural modifications include:

  • Aryl substitution : Pyridinyl or pyrazinyl groups enhance π-π stacking with receptor residues (e.g., α4β2 nAChR).
  • Spiro-annelation : Introduces steric constraints to mimic meta-substituted benzene geometries.
  • Fluorination : 6,6-difluoro derivatives (e.g., CAS 1215071-13-8) improve metabolic stability and binding . Binding assays (e.g., patch-clamp electrophysiology) validate functional activity .

Q. How do reaction conditions influence the diastereoselectivity of cyclopropanation?

Diastereoselectivity depends on:

  • Catalyst geometry : Bulky ligands (e.g., BINAP) favor endo transition states.
  • Solvent polarity : Nonpolar solvents (toluene) enhance stereochemical control.
  • Temperature : Lower temperatures (<50°C) reduce kinetic competition. For example, Pd(OAc)₂/PPh₃ in toluene at 60°C achieves >20:1 dr for bicyclo[3.1.0]hexanes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.